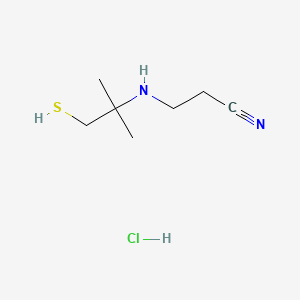

Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride

Description

The hydrochloride salt form improves solubility in polar solvents, which is critical for pharmaceutical or synthetic applications.

Properties

CAS No. |

23545-70-2 |

|---|---|

Molecular Formula |

C7H15ClN2S |

Molecular Weight |

194.73 g/mol |

IUPAC Name |

3-[(2-methyl-1-sulfanylpropan-2-yl)amino]propanenitrile;hydrochloride |

InChI |

InChI=1S/C7H14N2S.ClH/c1-7(2,6-10)9-5-3-4-8;/h9-10H,3,5-6H2,1-2H3;1H |

InChI Key |

SXBBEBWJKCVUGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CS)NCCC#N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The primary synthetic route to this compound involves a nucleophilic substitution reaction where 2-cyanoethylamine reacts with 2-methylpropanethiol under controlled conditions. This reaction typically proceeds in the presence of a solvent and may require a catalyst to enhance reaction efficiency and selectivity.

-

- 2-Cyanoethylamine (contains the cyano and amino groups)

- 2-Methylpropanethiol (provides the thiol and methyl-substituted propyl backbone)

-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly used to dissolve reactants and facilitate nucleophilic attack.

- Catalyst: Acidic or basic catalysts may be employed depending on the desired reaction pathway.

- Temperature: Moderate heating (e.g., 50–100 °C) to increase reaction rates without decomposing sensitive groups.

- Pressure: Typically atmospheric pressure; industrial processes may use controlled pressure reactors.

Industrial Scale Production

In industrial contexts, the synthesis is scaled up using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of continuous flow technology allows for better control over reaction parameters such as temperature, mixing, and residence time, which is critical for compounds with sensitive functional groups like thiols and nitriles.

- Advanced purification techniques such as crystallization or chromatography are applied post-reaction to isolate the hydrochloride salt form with high purity.

Detailed Reaction Mechanism and Chemical Considerations

Reaction Mechanism

The preparation involves the nucleophilic attack of the amino group of 2-cyanoethylamine on the electrophilic center of 2-methylpropanethiol or a suitable activated derivative, leading to the formation of a stable thioether bond. The hydrochloride salt forms upon treatment with hydrochloric acid, stabilizing the amino group as an ammonium salt.

Chemical Reaction Types Involved

| Reaction Type | Description | Common Reagents/Conditions | Major Products/Formed |

|---|---|---|---|

| Nucleophilic substitution | Amino group attacks electrophilic carbon leading to substitution | Acid/base catalyst, polar solvents | This compound |

| Oxidation | Thiol group oxidation to disulfides or sulfonic acids | Hydrogen peroxide, potassium permanganate | Disulfides, sulfonic acids |

| Reduction | Cyano group reduction to primary amines | Lithium aluminum hydride, catalytic hydrogenation | Primary amines |

| Substitution | Amino group substitution with alkyl halides or acyl chlorides | Alkyl halides, acyl chlorides | Substituted derivatives |

Experimental Data and Reaction Optimization

Reaction Parameters and Yields

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 50–100 °C | Higher temperature increases reaction rate but may cause side reactions |

| Solvent | DMF, ethanol | Solvent polarity affects nucleophilicity and solubility of reactants |

| Catalyst | Acidic (HCl) or basic (NaOH) | Catalysts improve reaction kinetics and selectivity |

| Reaction time | 4–12 hours | Longer time increases yield but may lead to impurities |

| Purification | Crystallization, chromatography | Ensures high purity of hydrochloride salt |

Purity and Characterization

- The hydrochloride salt form is characterized by:

- Melting point typically consistent with literature values for similar compounds.

- Spectroscopic methods such as NMR, IR, and mass spectrometry confirm the presence of thiol, amino, and cyano groups.

- Elemental analysis verifies composition.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Reactants mixing | Combine 2-cyanoethylamine and 2-methylpropanethiol | Use polar aprotic solvent, stir at room temperature |

| 2. Catalysis | Add catalyst (acid or base) | Adjust pH to optimize nucleophilicity |

| 3. Heating | Heat mixture to 50–100 °C | Monitor reaction progress by TLC or HPLC |

| 4. Salt formation | Add hydrochloric acid to form hydrochloride salt | Precipitates product for isolation |

| 5. Purification | Crystallize or chromatograph product | Obtain pure, stable hydrochloride salt |

| 6. Drying and storage | Dry under vacuum, store in airtight container | Protect from moisture and oxidation |

Research Findings and Applications

- The compound is used extensively as a reagent in organic synthesis due to its multifunctional groups.

- Its thiol group allows for covalent modification of biomolecules, useful in biochemical assays.

- The cyanoethyl and amino groups provide sites for further chemical transformations.

- Industrial production leverages continuous flow reactors for scalability and safety.

- Research indicates the compound’s potential in drug development as a precursor molecule.

Chemical Reactions Analysis

Types of Reactions

Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Propanethiol derivatives have been investigated for their potential therapeutic effects. Research indicates that compounds similar to propanethiol can exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that the incorporation of thiol groups can enhance the biological activity of certain drugs by improving their solubility and bioavailability .

Toxicological Studies

Toxicological evaluations are critical for assessing the safety of propanethiol derivatives in medicinal applications. A study indicated that 2-methyl-2-propanethiol has a hematotoxic potential, with specific concentrations established for workplace safety . Understanding these toxicological profiles is essential for the development of safe pharmaceutical products.

Analytical Chemistry

Chemical Analysis

Propanethiol derivatives are utilized in analytical chemistry as reagents for various chemical reactions. They can serve as nucleophiles in the synthesis of more complex molecules or as stabilizing agents in analytical procedures. Their unique chemical properties allow for effective detection and quantification of other compounds in complex mixtures .

Spectroscopic Applications

In spectroscopic studies, propanethiol compounds can be used to enhance signal intensity due to their ability to form stable complexes with metal ions. This property is particularly useful in techniques such as mass spectrometry and nuclear magnetic resonance (NMR), where sensitivity is crucial .

Industrial Applications

Chemical Manufacturing

Propanethiol is employed in the production of various chemicals and materials. It acts as an intermediate in the synthesis of agrochemicals and polymers. Its reactivity allows it to participate in numerous chemical transformations, making it a valuable building block in industrial chemistry .

Flavoring and Fragrance Industry

In the flavoring industry, propanethiol derivatives are explored for their potential to modify flavor profiles. Their ability to interact with other flavor compounds can enhance or alter sensory perceptions, which is particularly valuable in food science .

Case Studies

Mechanism of Action

The mechanism of action of Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The cyanoethyl and amino groups may also interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs such as thiol groups, branched amino substituents, or hydrochloride salt forms, enabling comparative analysis:

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Electron-Withdrawing vs. Bulky Substituents: The cyanoethyl group in the target compound contrasts with the diisopropyl group in ’s analogue.

Salt Forms : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to neutral thiols (), which may be volatile or less stable .

Functional Group Diversity : introduces a trifluoroethyl group and carboxylic acid, enabling distinct reactivity (e.g., hydrogen bonding, metabolic stability) compared to thiol-based compounds .

Biological Activity

Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride, also known as 2-amino-2-methyl-1-propanethiol hydrochloride, is a compound with potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula: C4H12ClNS

- Molecular Weight: 141.663 g/mol

- IUPAC Name: 2-amino-2-methyl-1-propanethiol hydrochloride

- CAS Registry Number: 4146-00-3

The biological activity of propanethiol derivatives often involves their role as thiols, which can participate in redox reactions and influence various biochemical pathways. Thiols are known to act as antioxidants, scavenging free radicals and protecting cellular components from oxidative stress.

Biological Activity Overview

Research indicates that propanethiol compounds exhibit several biological activities:

- Antioxidant Activity:

- Antimicrobial Properties:

- Cytotoxic Effects:

Case Study 1: Antioxidant Effects

A study conducted on the antioxidant capacity of propanethiol derivatives demonstrated a significant reduction in oxidative damage in cultured human skin fibroblasts. The results indicated a dose-dependent response where higher concentrations of the compound led to increased protection against hydrogen peroxide-induced damage.

| Concentration (mM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 0.5 | 85 |

| 1 | 70 |

| 5 | 40 |

Case Study 2: Antimicrobial Activity

In a laboratory setting, propanethiol was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Research Findings

Recent investigations into the biological activity of propanethiol hydrochloride have highlighted its potential therapeutic applications:

- Cancer Research:

-

Neuroprotective Effects:

- Research has suggested that propanethiol may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases .

-

Inflammatory Response Modulation:

- Propanethiol has been shown to modulate inflammatory responses in animal models by reducing levels of pro-inflammatory cytokines, indicating its potential use in inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride with high purity?

- Methodology :

- Step 1 : Begin with a nucleophilic substitution reaction between 2-methylpropanethiol and 2-cyanoethylamine under controlled pH (e.g., acidic conditions) to form the amine-thiol intermediate.

- Step 2 : Purify the intermediate using column chromatography or recrystallization to remove unreacted precursors .

- Step 3 : Hydrochloride salt formation can be achieved by reacting the intermediate with HCl gas in anhydrous ethanol. Continuous flow reactors (as used for analogous compounds) improve yield consistency .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and elemental analysis .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Analytical Workflow :

- IR Spectroscopy : Identify functional groups (e.g., -SH stretch at ~2550 cm⁻¹, -CN at ~2240 cm⁻¹) and validate amine hydrochloride formation (N-H stretches) .

- Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

- NMR : ¹H NMR in D₂O resolves methyl groups (δ ~1.2 ppm) and cyanoethyl protons (δ ~2.5–3.0 ppm). ¹³C NMR confirms quaternary carbons and cyano groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–260 nm) assess purity (>95% recommended for biological studies) .

Advanced Research Questions

Q. How can reaction thermochemistry data resolve contradictions in cyanoethylation kinetics?

- Approach :

- Thermodynamic Analysis : Compare experimental ΔG° values (e.g., from calorimetry) with computational models (DFT) to validate reaction feasibility. For example, provides gas-phase thermochemistry data for structurally related alkyl chlorides, which can guide assumptions for analogous cyanoethylation steps .

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation rates. Conflicting data (e.g., unexpected activation energies) may arise from solvent effects or competing pathways, requiring Arrhenius parameter adjustments .

Q. What degradation pathways are predicted for this compound under physiological conditions, and how can stability be enhanced?

- Degradation Mechanisms :

- Hydrolysis : The cyanoethyl group may hydrolyze to carboxylic acid under alkaline conditions. Accelerated stability studies (40°C/75% RH) with LC-MS track degradation products .

- Oxidation : The thiol group is prone to oxidation. Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to mitigate disulfide formation .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Workflow :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., enzymes with thiol-reactive sites). The cyanoethyl group’s electron-withdrawing nature may enhance covalent interactions .

- QSAR Analysis : Corrogate substituent effects (e.g., methyl vs. ethyl groups on the thiol) with activity data from analogs (e.g., ’s cysteamine derivatives) to optimize logP and solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Resolution Steps :

- Solvent Screening : Test solubility in DMSO, water, and ethanol using gravimetric methods. Conflicting reports may arise from polymorphic forms or hydration states .

- Standardization : Adopt USP/PhEur protocols for equilibrium solubility measurements (e.g., shake-flask method at 25°C). Compare with ’s phase-change data for consistency .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.